molecular formula C21H17ClN2O3 B2941894 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005305-69-0

3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B2941894
CAS RN: 1005305-69-0
M. Wt: 380.83
InChI Key: RJVSSFCLAQFHNT-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule with the molecular formula C21H17ClN2O3. It is a derivative of benzamide, which is a class of compounds known for their bioactive nature .

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they may inhibit the activity of certain enzymes, interfere with the signaling pathways of certain receptors, or disrupt the integrity of certain cellular structures.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it affects.

properties

IUPAC Name

3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-8-9-18-14(13-17)5-2-10-24(18)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVSSFCLAQFHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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